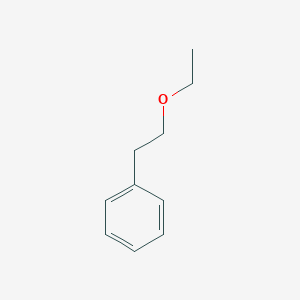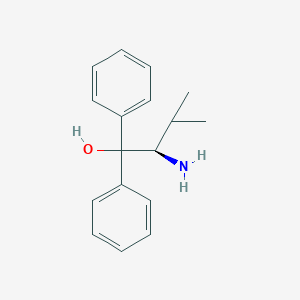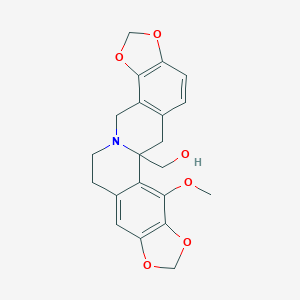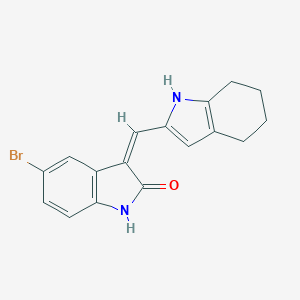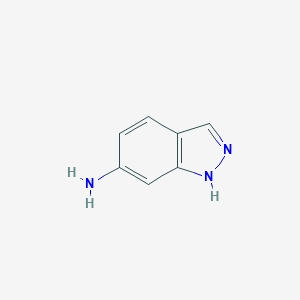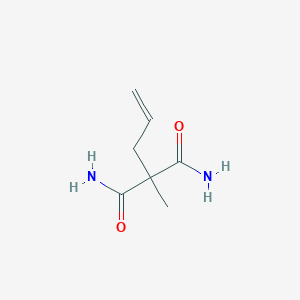
Methylallylmalonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylallylmalonamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a white crystalline solid with the chemical formula C7H11NO2 and a molecular weight of 141.17 g/mol. Methylallylmalonamide is a derivative of malonic acid and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methylallylmalonamide is not fully understood. However, it is believed to exhibit its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in the inflammatory response and are involved in the regulation of pain and fever.
Biochemische Und Physiologische Effekte
Methylallylmalonamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to reduce fever by inhibiting the production of prostaglandins. Furthermore, Methylallylmalonamide has been found to exhibit antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Methylallylmalonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. It also exhibits a wide range of pharmacological effects, making it a versatile compound for various scientific studies. However, Methylallylmalonamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity are not fully understood. Furthermore, it has not been extensively studied in humans, and its long-term effects are not known.
Zukünftige Richtungen
There are several future directions for the study of Methylallylmalonamide. One potential direction is the further investigation of its pharmacokinetics and toxicity in humans. Another direction is the study of its potential use as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, the antimicrobial activity of Methylallylmalonamide could be further explored for its potential use as an antibiotic. Overall, the study of Methylallylmalonamide has the potential to lead to the development of new and innovative drugs and agrochemicals.
Conclusion:
In conclusion, Methylallylmalonamide is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, as well as antimicrobial activity against various bacterial strains. Methylallylmalonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Methylallylmalonamide, including the investigation of its pharmacokinetics and toxicity in humans and its potential use as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.
Synthesemethoden
Methylallylmalonamide can be synthesized using various methods. One of the most common methods involves the reaction of malonic acid with allylamine in the presence of a catalyst. The resulting product is then treated with methyl iodide to form Methylallylmalonamide. Another method involves the reaction of malonic acid with allylamine followed by the addition of acetic anhydride and pyridine to form the acetamide derivative, which is then treated with methyl iodide to form Methylallylmalonamide.
Wissenschaftliche Forschungsanwendungen
Methylallylmalonamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Methylallylmalonamide has also been studied for its potential use as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, it has been found to exhibit antimicrobial activity against various bacterial strains.
Eigenschaften
CAS-Nummer |
135460-69-4 |
|---|---|
Produktname |
Methylallylmalonamide |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-methyl-2-prop-2-enylpropanediamide |
InChI |
InChI=1S/C7H12N2O2/c1-3-4-7(2,5(8)10)6(9)11/h3H,1,4H2,2H3,(H2,8,10)(H2,9,11) |
InChI-Schlüssel |
WKVXTRWETFHWHX-UHFFFAOYSA-N |
SMILES |
CC(CC=C)(C(=O)N)C(=O)N |
Kanonische SMILES |
CC(CC=C)(C(=O)N)C(=O)N |
Synonyme |
Propanediamide, 2-methyl-2-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




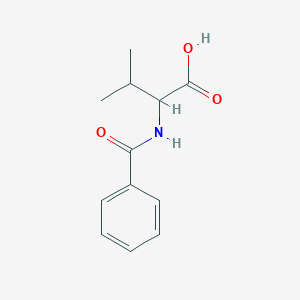
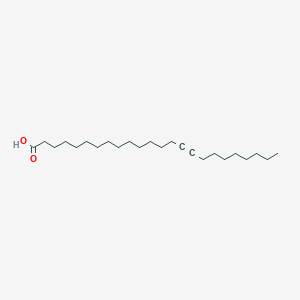
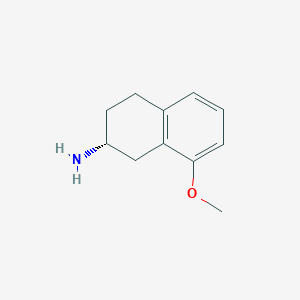
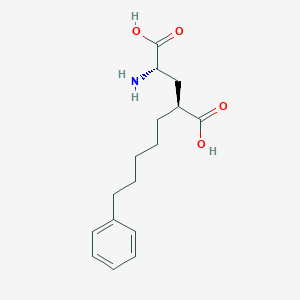
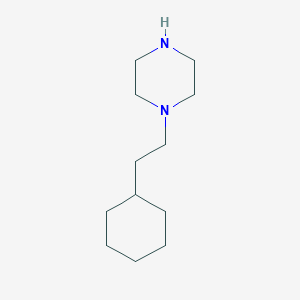
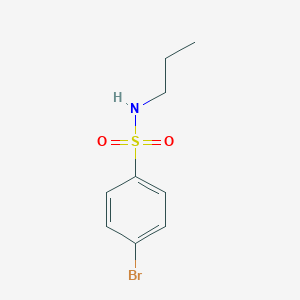
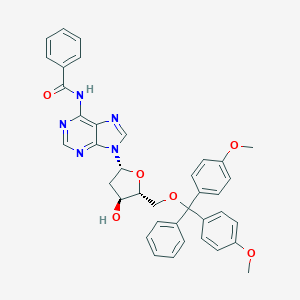
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
